molecular formula C9H24N2O6P2S2 B12804054 N,N'-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) CAS No. 35871-70-6

N,N'-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate)

Cat. No.: B12804054
CAS No.: 35871-70-6
M. Wt: 382.4 g/mol
InChI Key: LZXUGCWQXVQIDR-UHFFFAOYSA-N
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Description

N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) is a chemical compound with the molecular formula C9H24N2O6P2S2Na2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes phosphorothioate groups, making it a valuable reagent in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) typically involves the reaction of trimethylenediamine with sodium S-2-aminoethylhydrogen phosphorothioate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate groups to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, alkoxides, thiolates.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate groups can form stable complexes with metal ions and other biological molecules, modulating their activity. This compound can inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Sodium bis(trimethylsilyl)amide: A strong base used in deprotonation reactions.

    Sodium sulfinate: A versatile building block for the synthesis of organosulfur compounds.

Uniqueness

N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) is unique due to its dual phosphorothioate groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it can participate in a broader range of reactions and form more stable complexes with biological molecules.

Properties

CAS No.

35871-70-6

Molecular Formula

C9H24N2O6P2S2

Molecular Weight

382.4 g/mol

IUPAC Name

3-[3-(3-phosphonosulfanylpropylamino)propylamino]propylsulfanylphosphonic acid

InChI

InChI=1S/C9H24N2O6P2S2/c12-18(13,14)20-8-2-6-10-4-1-5-11-7-3-9-21-19(15,16)17/h10-11H,1-9H2,(H2,12,13,14)(H2,15,16,17)

InChI Key

LZXUGCWQXVQIDR-UHFFFAOYSA-N

Canonical SMILES

C(CNCCCSP(=O)(O)O)CNCCCSP(=O)(O)O

Origin of Product

United States

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